molecular formula C8H17ClFN3O B13245095 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride

2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride

Cat. No.: B13245095
M. Wt: 225.69 g/mol
InChI Key: TZHGDMFAEAVVSN-UHFFFAOYSA-N
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Description

2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₈H₁₆FN₃O·HCl (neutral molecular formula: C₈H₁₅FN₃O). It has a molecular weight of 189.23 g/mol (neutral form) and a CAS registry number of 1955540-18-7 . Structurally, it features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a methylaminomethyl group at the 2-position, linked to an acetamide moiety.

Properties

Molecular Formula

C8H17ClFN3O

Molecular Weight

225.69 g/mol

IUPAC Name

2-[4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]acetamide;hydrochloride

InChI

InChI=1S/C8H16FN3O.ClH/c1-11-3-7-2-6(9)4-12(7)5-8(10)13;/h6-7,11H,2-5H2,1H3,(H2,10,13);1H

InChI Key

TZHGDMFAEAVVSN-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC(CN1CC(=O)N)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluoro-2-nitrobenzaldehyde with methylamine to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with pyrrolidine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, purification techniques, and waste management practices to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, but typically involve modulation of biochemical processes at the cellular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyrrolidine derivatives allow for comparative analysis. Below, key analogs are discussed:

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

CAS : 1193388-05-4 | Molecular Formula : C₉H₁₃N₃·2HCl | Molecular Weight : 236.14 g/mol

  • Structural Differences :
    • Lacks the fluorinated pyrrolidine moiety and acetamide group present in the target compound.
    • Contains a pyridine ring substituted with a pyrrolidin-1-yl group and an amine at the 3-position.
  • Physicochemical Properties :
    • Higher molecular weight (236.14 vs. 189.23) due to the dihydrochloride salt and pyridine ring.
    • Likely reduced lipophilicity compared to the fluorinated target compound, as fluorine enhances lipid solubility .

General Pyrrolidine Derivatives

Pyrrolidine-based compounds are widely explored for their pharmacological versatility. Key comparisons include:

  • Functional Group Variations: The target compound’s fluorine atom may enhance metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., pyrrolidine acetamides without halogen substitution) .
  • Salt Forms :
    • The hydrochloride salt of the target compound contrasts with the dihydrochloride form of 4-(pyrrolidin-1-yl)pyridin-3-amine, affecting solubility and crystallinity .

Comparative Data Table

Parameter 2-{4-Fluoro-2-[(Methylamino)methyl]pyrrolidin-1-yl}acetamide Hydrochloride 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
CAS Number 1955540-18-7 1193388-05-4
Molecular Formula C₈H₁₅FN₃O·HCl C₉H₁₃N₃·2HCl
Molecular Weight (g/mol) 189.23 (neutral) 236.14
Key Functional Groups Fluorinated pyrrolidine, acetamide, methylaminomethyl Pyridine, pyrrolidin-1-yl, amine
Salt Form Hydrochloride Dihydrochloride
Reported Hazards Not classified (insufficient data) Not classified under GHS
Therapeutic Potential Undisclosed in public sources Undisclosed in public sources

Research Findings and Limitations

  • Structural Advantages: The fluorine atom in the target compound may improve pharmacokinetic properties, such as oral bioavailability, compared to non-halogenated analogs .
  • Data Gaps: No peer-reviewed studies on the biological activity, toxicity, or clinical applications of either compound are cited in the provided evidence. Safety profiles for both are based on SDS documentation alone .
  • Synthetic Challenges : Fluorination and chiral centers in the pyrrolidine ring may complicate synthesis and purification processes compared to simpler derivatives.

Biological Activity

2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC₈H₁₇ClFN₃O
Molecular Weight225.69 g/mol
SolubilityEnhanced due to hydrochloride form

The presence of a pyrrolidine ring, a fluorine atom, and a methylamino group contributes to its reactivity and biological activity, making it a candidate for further research.

Research indicates that 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride interacts with various biological macromolecules. Its mechanism of action may involve:

  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.
  • Enzyme Modulation : It could alter the activity of enzymes involved in critical biochemical pathways.

Initial studies suggest that it might play a role in modulating cellular responses through these interactions.

Antimicrobial Properties

The compound's biological activity has been assessed in various studies focusing on its antimicrobial properties. For instance, it has shown potential against both Gram-positive and Gram-negative bacteria. A study evaluating similar pyrrolidine derivatives found that several exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential therapeutic applications. It may be useful in treating infections caused by resistant bacterial strains due to its unique structural characteristics that enhance its bioactivity. Research findings suggest that the addition of specific substituents can increase antibacterial efficacy, indicating a structure-activity relationship (SAR) that warrants further exploration .

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds, providing insights into the potential applications of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride:

  • Study on Pyrrolidine Derivatives : A comprehensive analysis evaluated the antibacterial and antifungal activities of various pyrrolidine derivatives, revealing promising results for compounds structurally similar to 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride .
  • Mechanistic Insights : Another research effort focused on understanding how modifications in the pyrrolidine structure affected biological activity, suggesting that specific functional groups could enhance antimicrobial properties significantly .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide hydrochloride, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-2-[(methylamino)methyl]phenolPhenolic structureLacks pyrrolidine ring
4-Fluoro-2-methylphenolSimple aromatic compoundNo amine or pyrrolidine moiety
2-[(Dimethylamino)methyl]-3-fluorophenol hydrochlorideContains dimethylamino groupDifferent biological activity profile

The distinct combination of functional groups in our target compound imparts unique chemical reactivity and potential therapeutic effects compared to other similar compounds.

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